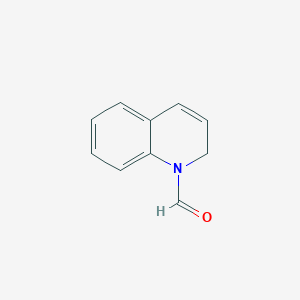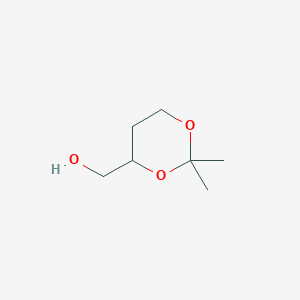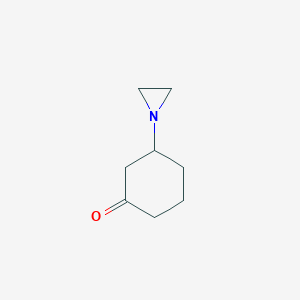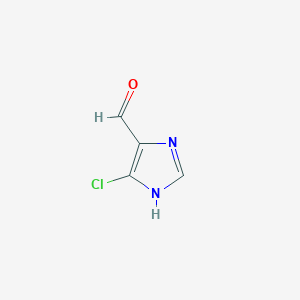
9-Methyl-9H-purin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-9H-purin-2-ol: is a derivative of purine, a heterocyclic aromatic organic compound. It is characterized by a methyl group attached to the ninth position of the purine ring and a hydroxyl group at the second position. This compound is of interest due to its structural similarity to naturally occurring purines, which play crucial roles in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9H-purin-2-ol typically involves the alkylation of purine derivatives. One common method includes the reaction of purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9-Methyl-9H-purin-2-ol can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, resulting in fully alkylated purine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 9-Methyl-9H-purin-2-one.
Reduction: Formation of 9-Methyl-9H-purine.
Substitution: Formation of 9-Methyl-9H-purin-2-halides or 9-Methyl-9H-purin-2-amines.
Aplicaciones Científicas De Investigación
Chemistry: 9-Methyl-9H-purin-2-ol is used as a building block in the synthesis of more complex purine derivatives. It serves as a precursor in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in mimicking natural purines. It is used in the investigation of enzyme-substrate interactions and nucleic acid analogs.
Medicine: The compound has potential therapeutic applications due to its structural similarity to biologically active purines. It is explored for its antiviral and anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 9-Methyl-9H-purin-2-ol involves its interaction with biological macromolecules such as enzymes and nucleic acids. The hydroxyl group at the second position can form hydrogen bonds, facilitating binding to active sites of enzymes or base pairing with nucleotides. This interaction can inhibit enzyme activity or interfere with nucleic acid replication and transcription processes.
Comparación Con Compuestos Similares
9-Methyl-9H-purin-6-amine: Similar in structure but with an amine group at the sixth position.
9-Methyl-9H-purin-2-one: An oxidized form with a ketone group at the second position.
9-Methyl-9H-purin-2-thiol: Contains a thiol group at the second position.
Uniqueness: 9-Methyl-9H-purin-2-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. Its ability to participate in hydrogen bonding makes it a valuable compound in biochemical studies and pharmaceutical development.
Propiedades
Fórmula molecular |
C6H6N4O |
|---|---|
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
9-methyl-3H-purin-2-one |
InChI |
InChI=1S/C6H6N4O/c1-10-3-8-4-2-7-6(11)9-5(4)10/h2-3H,1H3,(H,7,9,11) |
Clave InChI |
KAFRGVQIHRFFBB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1NC(=O)N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol](/img/structure/B11922762.png)
![3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11922763.png)
![4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B11922764.png)
![7-Methyl-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B11922772.png)


![4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922795.png)

![1-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B11922801.png)
